molecular formula C20H22FN3O2S B11201140 4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide

4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B11201140
M. Wt: 387.5 g/mol
InChI Key: GXTISCSBJFISCV-UHFFFAOYSA-N
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Description

4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a thienopyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thienopyrrole core One common method involves the condensation of a thienopyrrole precursor with a fluorophenylmethyl halide under basic conditions The resulting intermediate is then reacted with a morpholine derivative to introduce the morpholine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrrole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE: shares structural similarities with other thienopyrrole derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in 4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H22FN3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-N-(2-morpholin-4-ylethyl)thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C20H22FN3O2S/c21-16-4-2-1-3-15(16)14-24-17-5-12-27-19(17)13-18(24)20(25)22-6-7-23-8-10-26-11-9-23/h1-5,12-13H,6-11,14H2,(H,22,25)

InChI Key

GXTISCSBJFISCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(N2CC4=CC=CC=C4F)C=CS3

Origin of Product

United States

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